Isoleucine

Catalog No.
S772515
CAS No.
73-32-5
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoleucine

CAS Number

73-32-5

Product Name

Isoleucine

IUPAC Name

(2S,3S)-2-amino-3-methylpentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1

InChI Key

AGPKZVBTJJNPAG-WHFBIAKZSA-N

SMILES

CCC(C)C(C(=O)O)N

Solubility

34400 mg/L (at 25 °C)
0.26 M
Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether.
Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C
In water, 3.44X10+4 mg/L at 25 °C
35 mg/mL
Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol
Soluble (in ethanol)
Soluble in water; Insoluble in ether
Insoluble (in ethanol)

Synonyms

l-isoleucine;Isoleucine;73-32-5;(2S,3S)-2-Amino-3-methylpentanoicacid;(S)-Isoleucine;(S,S)-Isoleucine;2S,3S-Isoleucine;L-(+)-Isoleucine;erythro-L-Isoleucine;2-Amino-3-methylvalericacid;L-Ile;iso-leucine;alpha-Amino-beta-methylvalericacid;ISOLEUCINE,L-;Isoleucine(VAN);Valericacid,2-amino-3-methyl-;Isoleucinum[Latin];Isoleucina[Spanish];L-Norvaline,3-methyl-,erythro-;Aceticacid,amino-sec-butyl-;Norvaline,3-methyl-;(2S,3S)-alpha-Amino-beta-methyl-n-valericacid;Pentanoicacid,2-amino-3-methyl-;(2S,3S)-alpha-Amino-beta-merthylvalericacid;CCRIS5229

Canonical SMILES

CCC(C)C(C(=O)[O-])[NH3+]

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)[O-])[NH3+]

Muscle Protein Synthesis and Exercise Performance

Studies suggest isoleucine plays a vital role in muscle protein synthesis, promoting muscle growth and repair. Research indicates that isoleucine supplementation, particularly in combination with other BCAAs, can improve muscle protein synthesis after exercise and reduce muscle breakdown, potentially enhancing recovery and performance [].

Blood Sugar Control and Metabolic Regulation

Isoleucine may contribute to regulating blood sugar levels. Studies show that isoleucine can stimulate insulin secretion and improve glucose uptake in muscle cells, potentially aiding in managing type 2 diabetes []. Additionally, research suggests isoleucine might influence energy metabolism by promoting fat burning and reducing fat storage [].

Immune Function and Wound Healing

Isoleucine's potential role in supporting immune function is also being investigated. Research suggests isoleucine can enhance the production of immune cells and increase the expression of antimicrobial peptides, potentially aiding in the body's defense against infections []. Furthermore, studies indicate that isoleucine may promote wound healing by stimulating the proliferation and migration of skin cells [].

Investigating Isoleucine in Other Areas

Research is ongoing to explore the potential benefits of isoleucine in various other areas, including:

  • Liver health: Investigating the potential role of isoleucine in managing hepatic encephalopathy, a complication of liver failure [].
  • Cognitive function: Exploring the possibility of isoleucine influencing memory and learning.
  • Aging: Examining the potential impact of isoleucine on longevity and age-related health [].

Isoleucine (Ile or I) is an α-amino acid, a building block of proteins []. It possesses an α-amino group (NH3+), an α-carboxylic acid group (COO-), and a branched-chain hydrocarbon side chain []. This branched structure differentiates it from other amino acids and contributes to its unique properties. Isoleucine was first isolated in 1904 from fibrin, a protein involved in blood clotting [].


Molecular Structure Analysis

The key feature of isoleucine's structure is its branched aliphatic side chain. This chain consists of a central carbon atom bonded to three other carbons, giving it a non-polar character []. The presence of both amino and carboxylic acid groups allows isoleucine to form peptide bonds with other amino acids during protein synthesis [].


Chemical Reactions Analysis

Synthesis

Isoleucine is not typically synthesized in a laboratory setting due to the availability of natural sources. However, microorganisms and plants can synthesize isoleucine from the amino acid threonine [].

Decomposition

Isoleucine undergoes deamination, a process where the amino group is removed and replaced with a keto group. This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT) and results in the formation of isovaleryl-CoA [].

Other Reactions

Isoleucine participates in various metabolic pathways within the body. One important reaction is its transamination with α-ketoglutarate, leading to the production of acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the citric acid cycle for energy production, while propionyl-CoA is converted into succinyl-CoA, another intermediate in the cycle [].

Physical and Chemical Properties

  • Molecular Formula: C6H13NO2 []
  • Molar Mass: 131.17 g/mol []
  • Melting Point: 132 °C []
  • Boiling Point: Decomposes at high temperatures []
  • Solubility: Soluble in water, slightly soluble in ethanol []
  • pKa (α-amino group): 2.34
  • pKa (α-carboxyl group): 10.07

Isoleucine plays a vital role in several biological processes:

  • Protein Synthesis

    As an amino acid, isoleucine is incorporated into proteins during protein synthesis. These proteins are essential for various cellular functions, including tissue growth and repair [].

  • Muscle Metabolism

    Isoleucine, along with leucine and valine, is a branched-chain amino acid (BCAA) crucial for muscle metabolism. BCAAs stimulate muscle protein synthesis and can help reduce muscle breakdown during exercise [].

  • Blood Sugar Regulation

    Isoleucine contributes to maintaining blood sugar levels by promoting the release of insulin from the pancreas.

  • Hemoglobin Production

    Isoleucine plays a role in the synthesis of hemoglobin, the oxygen-carrying protein in red blood cells.

Physical Description

Solid
White to off-white powder; Sweet aroma
White crystalline powder; odourless

Color/Form

Waxy, shiny, rhombic leaflets from alcohol
Crystals

XLogP3

-1.1

Boiling Point

Sublimes at 168-170 °C

LogP

-1.7
-1.72 (LogP)
log Kow = -1.72
-1.70

Melting Point

Mp 275 ° (sealed tube)
Mp 285-286 ° dec.
275°C

UNII

04Y7590D77

Drug Indication

The branched-chain amino acids may have antihepatic encephalopathy activity in some. They may also have anticatabolic and antitardive dyskinesia activity.
Parenteral nutrition
Supplementation of amino-acids where parenteral nutrition is required.

Therapeutic Uses

Branched chain amino acid (BCAA)-enriched protein or amino acid mixtures and, in some cases, BCAA alone, have been used in the treatment of a variety of metabolic disorders. These amino acids have received considerable attention in efforts to reduce brain uptake of aromatic amino acids and to raise low circulating levels of BCAA in patients with chronic liver disease and encephalopathy. They have also been used in parenteral nutrition of patients with sepsis and other abnormalities.
/Experimental Therapy/ Upper gastrointestinal (GI) bleeding in cirrhotic patients has a high incidence of mortality and morbidity. Postbleeding catabolism has been hypothesized to be partly due to the low biological value of hemoglobin, which lacks the essential amino acid isoleucine. The aims were to study the metabolic consequences of a "simulated" upper GI bleed in patients with cirrhosis of the liver and the effects of intravenous infusion of isoleucine. Portal drained viscera, liver, muscle, and kidney protein kinetics were quantified using a multicatheterization technique during routine portography. Sixteen overnight-fasted, metabolically stable patients who received an intragastric infusion of an amino acid solution mimicking hemoglobin every 4 hours were randomized to saline or isoleucine infusion and received a mixture of stable isotopes (L-[ring-2H5]phenylalanine, L-[ring-2H4]tyrosine, and L-[ring-2H2]tyrosine) to determine organ protein kinetics. This simulated bleed resulted in hypoisoleucinemia that was attenuated by isoleucine infusion. Isoleucine infusion during the bleed resulted in a positive net balance of phenylalanine across liver and muscle, whereas renal and portal drained viscera protein kinetics were unaffected. In the control group, no significant effect was shown...

Pharmacology

They provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain and helping you to be more alert.
Isoleucine is one of nine essential amino acids in humans (present in dietary proteins), Isoleucine has diverse physiological functions, such as assisting wound healing, detoxification of nitrogenous wastes, stimulating immune function, and promoting secretion of several hormones. Necessary for hemoglobin formation and regulating blood sugar and energy levels, isoleucine is concentrated in muscle tissues in humans. Isoleucine is found especially in meats, fish, cheese, eggs, and most seeds and nuts. (NCI04)

Mechanism of Action

(Applies to Valine, Leucine and Isoleucine)
This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates.
The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic.
There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

6.85X10-9 mm Hg at 25 °C (est)

Other CAS

443-79-8
73-32-5

Wikipedia

Isoleucine

Use Classification

Human Drugs -> EU pediatric investigation plans
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]
Cosmetics -> Antistatic; Hair dyeing; Skin conditioning

Methods of Manufacturing

Hydrolysis of protein (zein, edestin), amination of alpha-bromo-beta-methylvaleric acid.

General Manufacturing Information

L-Isoleucine: ACTIVE
The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: isoleucine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: isoleucine; Matrix: feeds; Detection Limit: not provided.

Interactions

It has been well established that the branched chain amino acids (BCAA) compete with other large neutral amino acids (LNAA, particularly tryptophan and tyrosine) for membrane transport. Although the BCAA do not act as direct precursors for neurotransmitters, they can affect transport of certain LNAA across the blood-brain barrier, and thereby influence central nervous system concentrations of certain neurotransmitters.
... High dietary levels of leucine suppressed the growth of rats fed a low protein diet, and the growth suppression could be prevented by supplementation with isoleucine and valine.

Dates

Modify: 2023-08-15
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology
Inoue et al. Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, doi: 10.1038/nchem.554, published online 21 February 2010 http://www.nature.com/nchem
Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem

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